

In-Depth Technical Guide to Neutral Violet (Neutral Red)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neutral Violet*

Cat. No.: *B1615927*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Neutral Violet**, a term most commonly referring to the vital stain Neutral Red (also known as Toluylene Red or C.I. 50040). This guide details its molecular structure, charge characteristics, physicochemical properties, and its primary application as an indicator of cell viability through lysosomal accumulation.

Molecular Structure and Physicochemical Properties

Neutral Red is a eurhodin dye that functions as a weak cationic stain.^[1] Its chemical structure is based on a phenazine core. The molecule is typically available as a monohydrochloride salt.^[2]

The structure of Neutral Red allows it to exist in both a lipophilic, uncharged state and a protonated, charged (cationic) state, a characteristic critical to its function as a vital stain and pH indicator.^[3]

IUPAC Name: N8,N8,3-Trimethyl-2,8-phenazinediamine monohydrochloride^[4] Molecular Formula: C₁₅H₁₇CIN₄^[4]

Charge and pH-Dependent Behavior

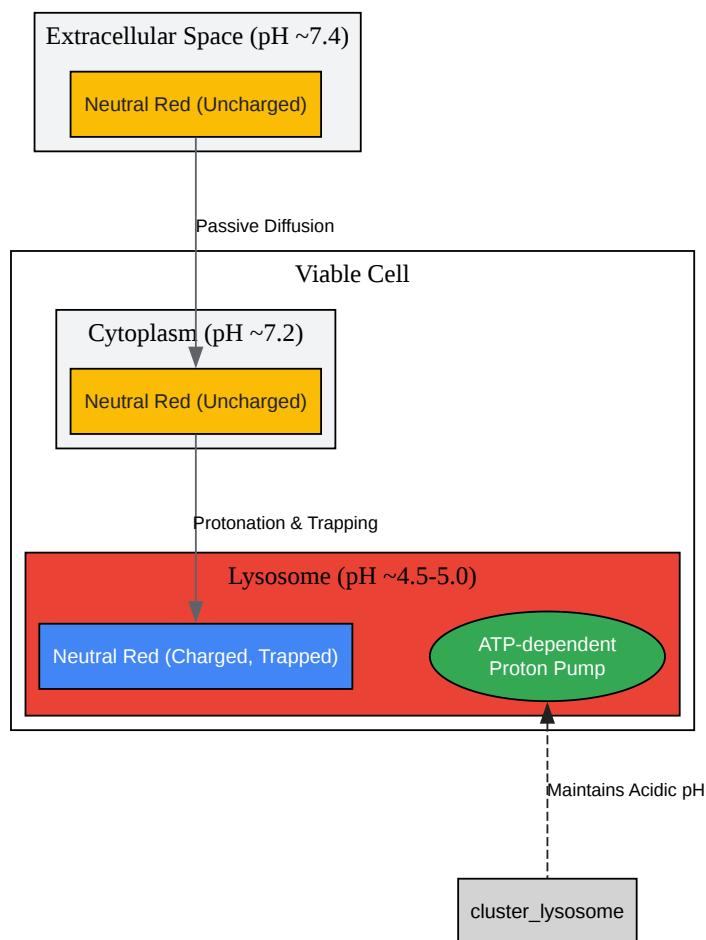
Neutral Red's utility is fundamentally linked to its acid-base properties. With a pKa of approximately 6.7 to 6.8, its charge state is highly dependent on the ambient pH.[4][5]

- At physiological or slightly alkaline pH (>8.0): The molecule is predominantly in its neutral, uncharged form. This lipophilic state allows it to freely diffuse across the plasma and organellar membranes of cells.[3] The color in this state is yellow.[6]
- At acidic pH (<6.8): The molecule becomes protonated, acquiring a positive charge (NRH⁺). [3] This charged, cationic form is hydrophilic and membrane-impermeant. The color in this state is red.[6]

This pH-dependent transition from red to yellow occurs between pH 6.8 and 8.0, making it a valuable indicator for this range.[2][6]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of Neutral Red.


Property	Value	Source(s)
Molecular Weight	288.78 g/mol	[4][7]
pKa	6.7 - 6.8	[4][5][8]
pH Indicator Range	pH 6.8 (Red) – 8.0 (Yellow)	[2][6]
Absorption Max (λ_{max})	533 nm (in 50% ethanol)	[4]
Melting Point	~290 °C (decomposes)	[6][7]
Solubility (Water)	4.0% (40 g/L)	[4]
Solubility (Ethanol)	1.8% (18 g/L)	[4]
Colour Index	50040	[4][7]

Mechanism of Action and Key Applications

Lysosomotropic Action and Vital Staining

The primary application of Neutral Red in cell biology is the Neutral Red Uptake (NRU) assay, a widely used method to assess cell viability and cytotoxicity.[\[3\]](#)[\[9\]](#) The assay's mechanism relies on the principle of lysosomotropic trapping.

- **Passive Diffusion:** At the neutral pH of culture medium, Neutral Red exists in its uncharged form and passively diffuses across the cell membrane into the cytoplasm.[\[3\]](#)
- **Lysosomal Accumulation:** The dye then diffuses into intracellular organelles. Lysosomes maintain a highly acidic internal environment (pH 4.5-5.0) through an ATP-dependent proton pump (V-ATPase).[\[3\]](#)
- **Protonation and Trapping:** Inside the acidic lysosomes, the Neutral Red molecule becomes protonated, acquiring a positive charge. This charged form (NRH⁺) cannot diffuse back across the lysosomal membrane and becomes trapped and concentrated within the organelle.[\[3\]](#)
- **Viability Correlation:** This entire process—maintaining pH gradients and membrane integrity—requires ATP and is characteristic of viable, metabolically active cells.[\[3\]](#) As cells die or their membrane potential is compromised, their ability to incorporate and retain Neutral Red diminishes significantly.[\[2\]](#) The amount of dye retained is therefore directly proportional to the number of viable cells in the culture.[\[9\]](#)

[Click to download full resolution via product page](#)

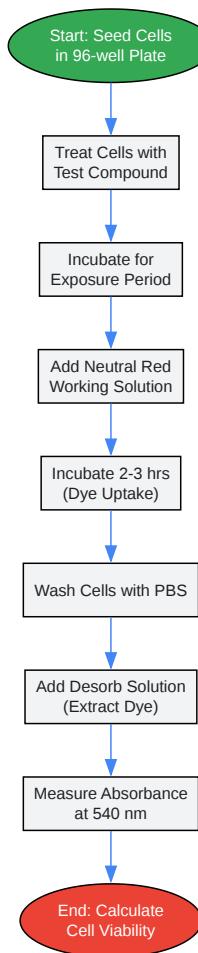
Mechanism of Neutral Red uptake and lysosomal trapping in viable cells.

Experimental Protocols

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This protocol provides a general methodology for assessing the cytotoxicity of a test compound on adherent cell monolayers. It was first developed by Ellen Borenfreund in 1984.[2]

Materials:


- Neutral Red stock solution (e.g., 5 mg/mL in PBS, sterile filtered)
- Cell culture medium
- Test compound

- Neutral Red Desorb (Extraction) Solution (e.g., 1% acetic acid, 50% ethanol in water)
- 96-well cell culture plates
- Microplate reader (spectrophotometer) with a 540 nm filter

Workflow:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- Compound Exposure: Treat cells with varying concentrations of the test compound. Include untreated (vehicle) controls and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- Dye Incubation:
 - Prepare fresh Neutral Red working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of ~50 µg/mL.
 - Remove the compound-containing medium from the wells.
 - Add 100 µL of the Neutral Red working solution to each well.
 - Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
- Washing:
 - Carefully remove the dye-containing medium.
 - Gently wash the cell monolayer with a buffered salt solution (e.g., PBS) to remove unincorporated dye.
- Dye Extraction (Desorption):
 - Add 150 µL of the Neutral Red Desorb solution to each well.

- Place the plate on a microplate shaker for 10-20 minutes to completely solubilize the dye from the lysosomes.
- Quantification:
 - Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
 - The absorbance value is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated controls.

[Click to download full resolution via product page](#)

General experimental workflow for the Neutral Red Uptake (NRU) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neutral red dye: Topics by Science.gov [science.gov]
- 2. Neutral red - Wikipedia [en.wikipedia.org]
- 3. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 4. Neutral Red [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neutral Red CAS#: 553-24-2 [m.chemicalbook.com]
- 7. Dye content ≥90 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Neutral Red Clinisciences [clinisciences.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Neutral Violet (Neutral Red)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615927#molecular-structure-and-charge-of-neutral-violet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com